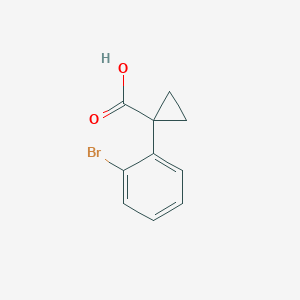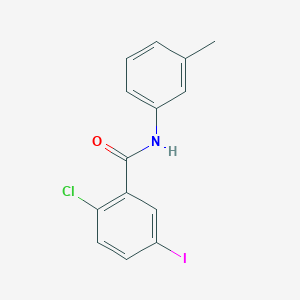
2-chloro-5-iodo-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-iodo-N-(3-methylphenyl)benzamide, also known as CI-976, is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a crucial role in the formation of cholesterol esters in the body. CI-976 has been extensively studied for its potential therapeutic applications in the treatment of hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-iodo-N-(3-methylphenyl)benzamide involves the inhibition of ACAT, an enzyme that catalyzes the formation of cholesterol esters from free cholesterol and long-chain fatty acyl-CoA. By inhibiting ACAT, this compound reduces the formation of cholesterol esters, thereby decreasing the levels of cholesterol in the blood.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of cholesterol in the blood by inhibiting the formation of cholesterol esters. This effect has been observed in both animal and human studies. In addition, this compound has been shown to have anti-atherosclerotic effects, which may be due to its ability to reduce the formation of cholesterol esters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chloro-5-iodo-N-(3-methylphenyl)benzamide in lab experiments is its potent inhibitory effect on ACAT. This makes it a useful tool for studying the role of ACAT in cholesterol metabolism and atherosclerosis. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-5-iodo-N-(3-methylphenyl)benzamide. One area of interest is the development of new ACAT inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of other conditions, such as Alzheimer's disease and cancer. Finally, further studies are needed to investigate the safety and efficacy of this compound in human subjects.
Métodos De Síntesis
The synthesis of 2-chloro-5-iodo-N-(3-methylphenyl)benzamide involves the reaction of 2-chloro-5-iodobenzoic acid with 3-methylphenylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then treated with an acid chloride such as thionyl chloride to form the final compound.
Aplicaciones Científicas De Investigación
2-chloro-5-iodo-N-(3-methylphenyl)benzamide has been extensively studied for its therapeutic potential in the treatment of hypercholesterolemia. Several studies have demonstrated that this compound is a potent inhibitor of ACAT, which plays a crucial role in the formation of cholesterol esters in the body. By inhibiting ACAT, this compound reduces the formation of cholesterol esters, thereby decreasing the levels of cholesterol in the blood.
Propiedades
Número CAS |
5525-38-2 |
|---|---|
Fórmula molecular |
C14H11ClINO |
Peso molecular |
371.6 g/mol |
Nombre IUPAC |
2-chloro-5-iodo-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11ClINO/c1-9-3-2-4-11(7-9)17-14(18)12-8-10(16)5-6-13(12)15/h2-8H,1H3,(H,17,18) |
Clave InChI |
QRKIAXCMDBHKGR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)
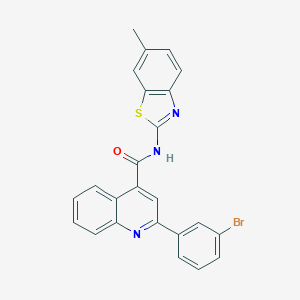
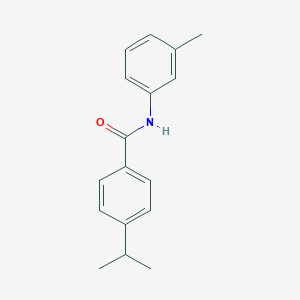
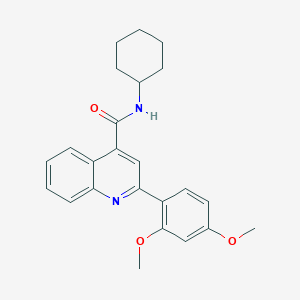
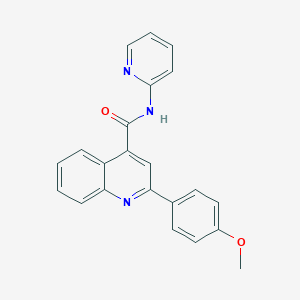
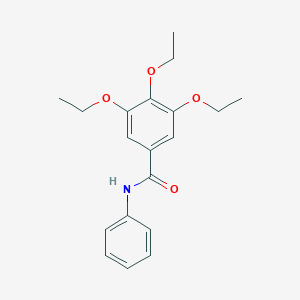
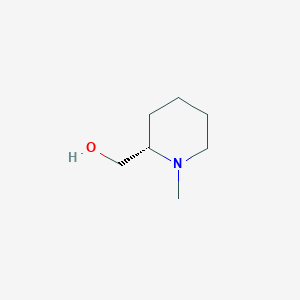
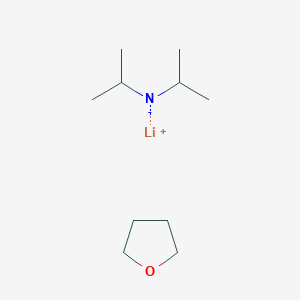
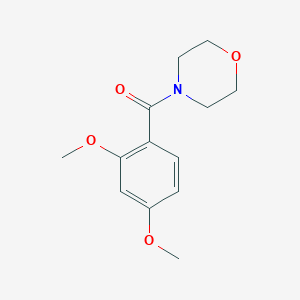
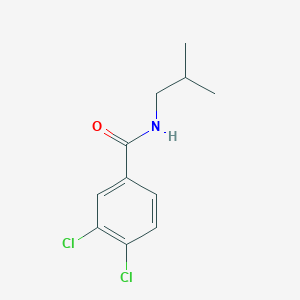
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
